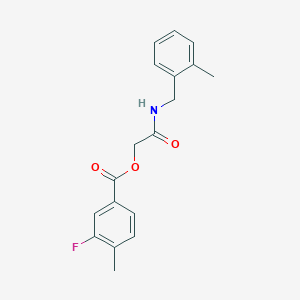

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate

Description

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate is a synthetic organic compound featuring a hybrid structure combining an amide-linked 2-methylbenzyl group and a substituted benzoate ester. The molecule comprises:

- 2-Oxoethyl amide backbone: A central 2-oxoethyl group bridges the 2-methylbenzylamine moiety via an amide bond.

Properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c1-12-5-3-4-6-15(12)10-20-17(21)11-23-18(22)14-8-7-13(2)16(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQHCZIKMXVRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H18FNO3

- Molecular Weight : 293.32 g/mol

- CAS Number : Not specifically listed in the provided results, but related compounds indicate a focus on fluorinated benzoate derivatives.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoate derivatives. For instance, compounds with similar structures have shown to modulate protein kinase activity, affecting cellular proliferation and apoptosis .

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for cell growth and differentiation.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

Antitumor Activity

Several studies have indicated that benzoate derivatives exhibit antitumor properties. For example:

- In vitro Studies : Research has shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis through caspase activation .

- In vivo Studies : Animal models demonstrated significant tumor reduction when treated with compounds structurally related to this compound .

Anti-inflammatory Effects

Compounds similar to this benzoate derivative have been noted for their anti-inflammatory effects:

- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with related compounds .

Antimicrobial Properties

The potential antimicrobial activity of this compound is also noteworthy:

- Bacterial Inhibition : Studies suggest that benzoate derivatives can inhibit the growth of specific bacterial strains by disrupting their metabolic processes .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Activity :

Data Tables

Comparison with Similar Compounds

The compound is compared to three structural analogs (Table 1) and discussed in detail below.

Table 1. Structural and Functional Comparison

Key Structural and Functional Differences

Backbone and Substituent Diversity: The target compound uses a 2-methylbenzyl group on the amide nitrogen, distinguishing it from L2’s difluorodioxolane and ’s chloro-fluoroaniline. Electron-Withdrawing Groups: The 3-trifluoromethyl group in ’s compound increases electronegativity and metabolic stability compared to the target’s 3-fluoro-4-methyl substitution .

Biological Activity :

- L2 demonstrated EthR inhibitory activity via molecular docking and dynamics, attributed to its bromofuran acrylate moiety’s interaction with hydrophobic enzyme pockets .

- The target compound lacks explicit bioactivity data but shares a 2-oxoethyl amide scaffold with ’s acetamidobenzoate derivative, which may serve as a protease inhibitor or prodrug intermediate .

Synthetic Utility :

- ’s trifluoromethyl analog was synthesized for crystallographic studies, highlighting the role of fluorine in stabilizing crystal packing .

- The target’s 4-methyl group may improve solubility compared to ’s chloro-fluoroaniline derivative, which has higher halogen content (Cl, F) increasing molecular weight and polarity .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Fluorine and methyl groups on aromatic rings optimize balance between lipophilicity and solubility, critical for membrane permeability in drug candidates .

- Bromine in L2’s acrylate group enhances binding affinity to hydrophobic enzyme pockets, a strategy applicable to modifying the target compound for specific targets .

- Potential Applications: The target compound’s benzoate ester and amide linkage make it a candidate for prodrug design, similar to EthR inhibitor L2 .

Q & A

Q. What are the standard synthetic routes for preparing 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate?

The compound is typically synthesized via a two-step condensation reaction. First, the carboxylic acid (e.g., 3-fluoro-4-methylbenzoic acid) is activated using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU. Second, the activated ester reacts with 2-(methylbenzyl)amine under mild basic conditions (e.g., potassium carbonate in DMF) to form the amide bond . Purification often involves recrystallization from ethanol or column chromatography to isolate the product.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and hydrogen bonding interactions (e.g., NH protons in the amide group) .

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Functional group verification | |

| X-ray diffraction | Crystal structure determination | |

| HRMS | Molecular weight confirmation |

Q. How should researchers handle storage and stability for prolonged studies?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester or amide groups. Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Base Selection : Potassium carbonate or triethylamine improves nucleophilicity of the amine group .

- Catalyst Exploration : Transition-metal catalysts (e.g., Pd for coupling reactions) may reduce side products .

- Temperature Control : Reactions at 0–25°C minimize thermal decomposition .

Example data from analogous syntheses:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | DMF | 95 | |

| Et₃N | THF | 82 |

Q. How can discrepancies in NMR data for structural isomers be resolved?

Conflicting spectral data (e.g., overlapping peaks for regioisomers) require advanced methods:

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons .

- Computational Modeling : DFT calculations predict chemical shifts and compare them with experimental data .

- Crystallographic Validation : Single-crystal X-ray structures unambiguously assign substituent positions .

Q. What methodologies assess the environmental persistence of this compound?

Follow the INCHEMBIOL framework :

- Abiotic Studies : Hydrolysis/photolysis experiments under UV light (λ = 254–365 nm) to simulate sunlight exposure .

- Biotic Studies : Microbial degradation assays using soil or water samples to measure half-life.

- Partitioning Analysis : LogP (octanol-water) and soil adsorption coefficients predict mobility in ecosystems.

Q. How to design experiments studying photolytic stability of the benzoate group?

- Photolysis Setup : Expose the compound to UV light (e.g., 300 W Hg lamp) in quartz vessels .

- Monitoring : Use HPLC or LC-MS to track degradation products (e.g., free benzoic acid or amide hydrolysis byproducts).

- Kinetic Analysis : Plot degradation rates under varying pH and light intensities to model environmental persistence .

Q. Can computational chemistry predict hydrogen bonding in the crystal lattice?

Yes. Tools include:

- Molecular Dynamics (MD) : Simulates packing arrangements and hydrogen bond networks .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

- DFT Calculations : Optimizes geometry and calculates interaction energies for key bonds .

Data Contradiction Analysis

Q. How to resolve conflicting data on biological activity across studies?

- Dose-Response Curves : Ensure consistent concentration ranges and assay conditions (e.g., cell lines, exposure time) .

- Metabolite Profiling : Identify active vs. inactive metabolites using in vitro bioactivation models.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from true biological effects .

Q. What if crystallographic data conflicts with spectroscopic assignments?

- Re-refinement : Re-examine X-ray data for missed hydrogen atoms or disorder .

- Complementary Techniques : Use IR spectroscopy to validate functional groups (e.g., ester C=O vs. amide C=O) .

- Synchrotron Studies : High-resolution X-ray sources improve electron density maps for ambiguous regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.